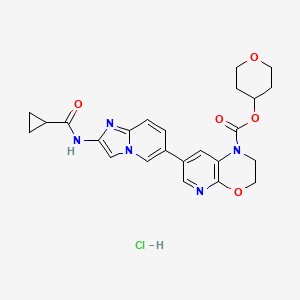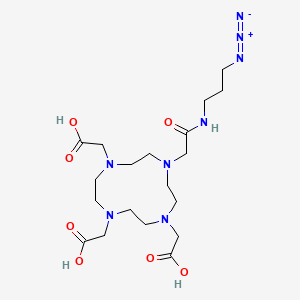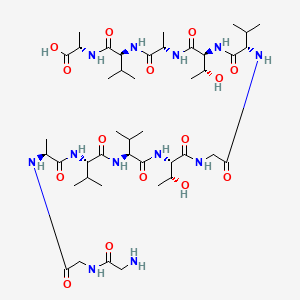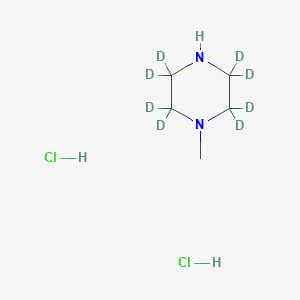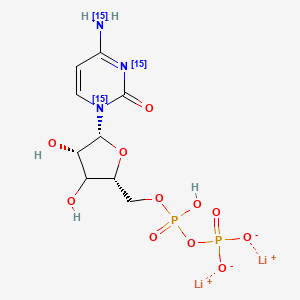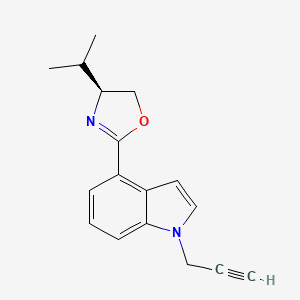
(S,E)-TCO2-PEG3-acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S,E)-TCO2-PEG3-acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a trans-cyclooctene (TCO) moiety, a polyethylene glycol (PEG) linker, and a carboxylic acid group. The combination of these functional groups imparts specific reactivity and solubility characteristics, making it valuable for a range of applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-TCO2-PEG3-acid typically involves multiple steps, starting with the preparation of the trans-cyclooctene (TCO) moiety. This can be achieved through the ring-closing metathesis of diene precursors under specific conditions. The PEG linker is then attached via a series of coupling reactions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of ester bonds. Finally, the carboxylic acid group is introduced through hydrolysis or other suitable reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(S,E)-TCO2-PEG3-acid undergoes various chemical reactions, including:
Oxidation: The TCO moiety can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions involving bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) facilitate substitution reactions.
Major Products
The major products formed from these reactions include epoxides, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
(S,E)-TCO2-PEG3-acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: The compound’s PEG linker enhances solubility and biocompatibility, making it useful for drug delivery systems and bioconjugation.
Medicine: It is employed in the development of targeted therapies and diagnostic agents.
Industry: The compound’s unique properties are leveraged in the production of advanced materials and coatings.
作用機序
The mechanism by which (S,E)-TCO2-PEG3-acid exerts its effects is primarily through its functional groups. The TCO moiety can undergo bioorthogonal reactions, allowing for selective modification of biomolecules in complex environments. The PEG linker provides solubility and reduces immunogenicity, while the carboxylic acid group can participate in various binding interactions with target molecules.
類似化合物との比較
Similar Compounds
(S,E)-TCO2-PEG4-acid: Similar structure with an additional PEG unit, offering increased solubility.
(S,E)-TCO2-PEG2-acid: Shorter PEG linker, resulting in different solubility and reactivity profiles.
(S,E)-TCO2-PEG3-amine: Contains an amine group instead of a carboxylic acid, altering its reactivity and applications.
Uniqueness
(S,E)-TCO2-PEG3-acid stands out due to its balanced properties, offering optimal solubility, reactivity, and biocompatibility. Its specific combination of functional groups makes it versatile for a wide range of applications, from chemical synthesis to biomedical research.
特性
分子式 |
C18H31NO7 |
|---|---|
分子量 |
373.4 g/mol |
IUPAC名 |
3-[2-[2-[2-[[(1S,2E)-cyclooct-2-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C18H31NO7/c20-17(21)8-10-23-12-14-25-15-13-24-11-9-19-18(22)26-16-6-4-2-1-3-5-7-16/h4,6,16H,1-3,5,7-15H2,(H,19,22)(H,20,21)/b6-4+/t16-/m1/s1 |
InChIキー |
ODMCISILWXXSNL-MQDFFIGUSA-N |
異性体SMILES |
C1CC/C=C/[C@H](CC1)OC(=O)NCCOCCOCCOCCC(=O)O |
正規SMILES |
C1CCC=CC(CC1)OC(=O)NCCOCCOCCOCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



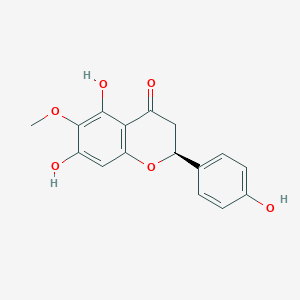
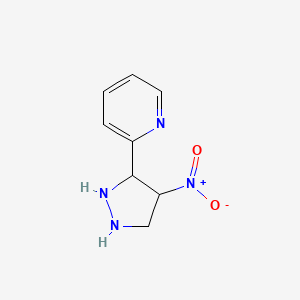
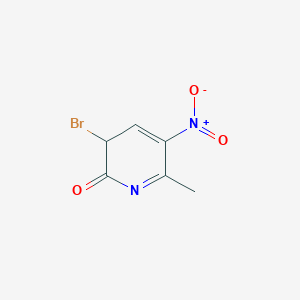
![[(1S,7S,28R,29R,38S)-1,16,17,18,21,22,23,34,35,39,39-undecahydroxy-2,5,13,26,31-pentaoxo-6,9,12,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,28.010,29.014,19.020,25.032,37]tetraconta-3,14,16,18,20,22,24,32,34,36-decaen-8-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12367593.png)
